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Cat. No.: B1333829 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Bromo-5-fluorobenzonitrile is a halogenated aromatic nitrile that has emerged as a

versatile and valuable building block in modern organic synthesis. Its unique substitution

pattern, featuring a bromine atom, a fluorine atom, and a nitrile group on a benzene ring,

provides multiple reactive sites for a variety of chemical transformations. This trifunctional

nature makes it a sought-after intermediate in the synthesis of complex organic molecules,

particularly in the fields of medicinal chemistry and materials science. The strategic placement

of the bromo and fluoro substituents allows for selective and sequential reactions, offering

chemists precise control over the construction of intricate molecular architectures. This guide

provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties,

synthesis, characterization, and applications of 3-bromo-5-fluorobenzonitrile, with a focus on

its role in drug discovery and development.

IUPAC Name and Chemical Structure
The unequivocally confirmed International Union of Pure and Applied Chemistry (IUPAC) name

for this compound is 3-bromo-5-fluorobenzonitrile[1][2].

The chemical structure consists of a benzene ring substituted with a bromine atom at position

3, a fluorine atom at position 5, and a nitrile group (-C≡N) at position 1.
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Physicochemical Properties
A summary of the key physicochemical properties of 3-bromo-5-fluorobenzonitrile is

presented in the table below. These properties are essential for its handling, storage, and

application in various chemical reactions.

Property Value Reference(s)

IUPAC Name 3-bromo-5-fluorobenzonitrile [1][2]

CAS Number 179898-34-1 [1][3]

Molecular Formula C₇H₃BrFN [3]

Molecular Weight 200.01 g/mol [3]

Appearance Solid

Melting Point 43 °C [3]

Boiling Point 218.7 ± 20.0 °C (Predicted) [3]

Density 1.69 ± 0.1 g/cm³ (Predicted) [3]

Flash Point 86.1 ± 21.8 °C [3]

InChI
InChI=1S/C7H3BrFN/c8-6-1-

5(4-10)2-7(9)3-6/h1-3H
[2]

InChIKey
IADLVSLZPQYXIF-

UHFFFAOYSA-N
[2]

Canonical SMILES C1=C(C=C(C=C1F)Br)C#N [2]

Experimental Protocols
Synthesis of 3-Bromo-5-fluorobenzonitrile
While multiple synthetic routes to brominated and fluorinated benzonitriles exist, a common

strategy involves the bromination of a fluorobenzonitrile precursor. A representative protocol for

a similar transformation is the bromination of 3-nitrobenzotrifluoride using 1,3-dibromo-5,5-

dimethylimidazolidine-2,4-dione (DBDMH) in the presence of a strong acid catalyst like sulfuric

acid[4].
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A plausible synthetic workflow for 3-bromo-5-fluorobenzonitrile could start from 3-

fluoroaniline, proceeding through a Sandmeyer reaction to introduce the nitrile group, followed

by selective bromination.

Synthesis of 3-Bromo-5-fluorobenzonitrile

3-Fluoroaniline 3-Fluorobenzenediazonium Salt
NaNO₂, HCl

3-Fluorobenzonitrile
CuCN (Sandmeyer Reaction)

3-Bromo-5-fluorobenzonitrile
Br₂, FeBr₃ (Bromination)

Click to download full resolution via product page

Caption: Plausible synthetic route to 3-Bromo-5-fluorobenzonitrile.

Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with

splitting patterns influenced by both the bromine and fluorine substituents.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons,

with the carbon atoms attached to the fluorine and bromine atoms showing characteristic

chemical shifts and coupling constants (J-coupling) with the fluorine atom.

Infrared (IR) Spectroscopy: The IR spectrum of 3-bromo-5-fluorobenzonitrile would exhibit

characteristic absorption bands. A strong, sharp peak is expected around 2230 cm⁻¹

corresponding to the C≡N stretching of the nitrile group. The C-Br and C-F stretching vibrations

would appear in the fingerprint region, typically below 1200 cm⁻¹. Aromatic C-H stretching

vibrations are expected above 3000 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak corresponding to

the molecular weight of the compound (200.01 g/mol ). Due to the presence of bromine, a

characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br)

separated by 2 m/z units will be observed for the molecular ion and any bromine-containing

fragments.
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Applications in Drug Discovery and Development
3-Bromo-5-fluorobenzonitrile is a valuable building block for the synthesis of Active

Pharmaceutical Ingredients (APIs)[5]. The bromine atom is particularly amenable to palladium-

catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination

reactions. These reactions are fundamental in medicinal chemistry for the construction of

complex molecular scaffolds found in many modern drugs[5].

The fluorine atom can enhance the metabolic stability and bioavailability of the final drug

molecule[5]. The nitrile group can serve as a precursor to other functional groups, such as

amines or carboxylic acids, or it can act as a hydrogen bond acceptor in interactions with

biological targets.

While direct biological activity of 3-bromo-5-fluorobenzonitrile itself is not extensively

documented, its utility is demonstrated in its role as a key intermediate. For instance, a closely

related compound, 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile ([¹⁸F]FPEB), is a promising

PET imaging agent for the metabotropic glutamate subtype 5 receptor (mGluR5), which is a

target for various neurological and psychiatric disorders.

Role in Drug Discovery

3-Bromo-5-fluorobenzonitrile
Pd-catalyzed

Cross-Coupling
(e.g., Suzuki, Sonogashira)

Complex Intermediate Further Functional
Group Modification

Active Pharmaceutical
Ingredient (API)

Biological Target
(e.g., Kinase, Receptor)

Modulates Activity
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Caption: Workflow of 3-Bromo-5-fluorobenzonitrile in drug discovery.

Involvement in Signaling Pathways
As a synthetic intermediate, 3-bromo-5-fluorobenzonitrile is not expected to have a direct

role in biological signaling pathways. However, the molecules synthesized from it are often

designed to modulate the activity of key proteins in signaling cascades. For example, many
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kinase inhibitors, which are a major class of anticancer drugs, can be synthesized using

building blocks like 3-bromo-5-fluorobenzonitrile. These inhibitors can block signaling

pathways that are hyperactivated in cancer cells, such as the Bcr-Abl tyrosine kinase pathway

in chronic myeloid leukemia. The bromo-pyrimidine analogues, for example, have been

investigated as Bcr/Abl tyrosine kinase inhibitors[6].

Conclusion
3-Bromo-5-fluorobenzonitrile is a strategically important chemical intermediate with

significant applications in pharmaceutical and agrochemical research. Its trifunctional nature

allows for a wide range of synthetic transformations, making it a valuable tool for the

construction of complex and biologically active molecules. The ability to perform selective

cross-coupling reactions at the bromine position, coupled with the beneficial effects of the

fluorine substituent on pharmacokinetic properties, ensures that 3-bromo-5-fluorobenzonitrile
will continue to be a key building block in the development of new drugs and other advanced

materials. This guide has provided a detailed overview of its properties, synthesis, and

applications, highlighting its importance for professionals in the field of drug development and

chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-5-
fluorobenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1333829#3-bromo-5-fluorobenzonitrile-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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